5-Chlorooctafluoropentanoic acid
Description
5-Chlorooctafluoropentanoic acid (Cl-OFPA) is a perfluoroalkyl carboxylic acid (PFCA) with a 5-carbon backbone, chlorinated at the terminal carbon and fully fluorinated across the remaining positions. Its molecular formula is C₅HClF₈O₂, and it is characterized by high thermal stability, chemical resistance, and surfactant properties. Industrially, Cl-OFPA is utilized in polymer processing, firefighting foams, and coatings due to its hydrophobic and oleophobic characteristics .
Cl-OFPA’s environmental persistence stems from its strong carbon-fluorine bonds, which resist degradation. Analytical methods such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) have quantified its presence in environmental matrices, with Arctic ice core studies reporting concentrations of 0.2–0.5 ng/L .
Properties
IUPAC Name |
5-chloro-2,2,3,3,4,4,5,5-octafluoropentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HClF8O2/c6-5(13,14)4(11,12)3(9,10)2(7,8)1(15)16/h(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKMJXAMQVPHHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HClF8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90892916 | |
| Record name | 5-Chloro-perfluoropentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90892916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66443-79-6 | |
| Record name | 5-Chloro-perfluoropentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90892916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chlorooctafluoropentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chlorooctafluoropentanoic acid typically involves the chlorination of octafluoropentanoic acid. One common method includes dissolving octafluoropentanoic acid in a solvent such as perfluoroheptane and subjecting it to photochemical chlorination using a high-pressure mercury lamp . The reaction is carried out under a nitrogen atmosphere to eliminate dissolved oxygen, which can interfere with the chlorination process.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination reactors where octafluoropentanoic acid is continuously fed into the reactor along with chlorine gas. The reaction mixture is then subjected to UV light to initiate the chlorination process. The product is purified through distillation and recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: 5-Chlorooctafluoropentanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of octafluoropentanoic acid.
Reduction Reactions: The compound can be reduced to form 5-chloro-2,2,3,3,4,4,5,5-octafluoropentanol under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like hydroxide ions in aqueous or alcoholic solutions.
Reduction Reactions: Often require reducing agents such as lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Major Products:
Substitution Reactions: Octafluoropentanoic acid.
Reduction Reactions: 5-chloro-2,2,3,3,4,4,5,5-octafluoropentanol.
Scientific Research Applications
Chemistry: 5-Chlorooctafluoropentanoic acid is used as a building block in the synthesis of various fluorinated compounds. Its high thermal stability and resistance to chemical degradation make it valuable in the development of specialty chemicals and materials.
Biology and Medicine: In biological research, this compound is used as a reference standard in the analysis of fluorinated organic compounds. Its unique properties allow for the study of fluorine-containing biomolecules and their interactions.
Industry: The compound is utilized in the production of fluorinated surfactants and coatings. Its ability to impart hydrophobic and oleophobic properties makes it suitable for applications in non-stick coatings, water-repellent fabrics, and stain-resistant materials.
Mechanism of Action
The mechanism of action of 5-Chlorooctafluoropentanoic acid primarily involves its interaction with other chemical species through substitution and reduction reactions. The presence of multiple fluorine atoms enhances its reactivity towards nucleophiles, allowing for efficient substitution reactions. Additionally, the chlorine atom can be selectively reduced under specific conditions, leading to the formation of various derivatives.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
Cl-OFPA belongs to the PFCA family, sharing structural similarities with longer-chain homologs like perfluorooctanoic acid (PFOA, C8) and perfluorononanoic acid (PFNA, C9). Key differences include:
| Compound | Chain Length | Molecular Weight (g/mol) | Water Solubility | Log KOW |
|---|---|---|---|---|
| 5-Chlorooctafluoropentanoic acid | C5 | ~314* | High | 2.1–2.5 |
| Perfluorooctanoic acid (PFOA) | C8 | 414.07 | Moderate | 4.8–5.2 |
| Perfluorononanoic acid (PFNA) | C9 | 464.08 | Low | 5.5–6.0 |
*Inferred from structural analogs.
Environmental Persistence and Distribution
Cl-OFPA and longer-chain PFCAs exhibit global distribution due to atmospheric transport and oceanic currents. However, shorter-chain PFCAs like Cl-OFPA are less prevalent in remote regions:
| Compound | Arctic Ice Core Concentration (ng/L) | Half-Life in Water (Years) |
|---|---|---|
| Cl-OFPA | 0.2–0.5 | >10 |
| PFOA | 1.5–3.0 | >20 |
| PFNA | 0.8–1.2 | >25 |
Data from Arctic monitoring (2019) highlights Cl-OFPA’s lower environmental burden compared to PFOA and PFNA, though its persistence remains significant .
Bioaccumulation and Toxicity
Shorter chain length reduces Cl-OFPA’s bioaccumulation in aquatic organisms, but its toxicity profile remains concerning:
| Compound | Bioaccumulation Factor (BAF, Fish) | Acute Toxicity (EC50, Aquatic Organisms, mg/L) | Chronic Effects |
|---|---|---|---|
| Cl-OFPA | 150 | 120 | Hepatic stress |
| PFOA | 2,500 | 45 | Immune suppression |
| PFNA | 3,800 | 38 | Developmental defects |
Cl-OFPA’s higher EC50 (120 mg/L) indicates lower acute toxicity than PFOA (45 mg/L) and PFNA (38 mg/L), but chronic exposure risks persist, particularly in hepatic systems .
Regulatory Status
| Compound | Regulatory Status |
|---|---|
| Cl-OFPA | SVHC under EU REACH (2012) |
| PFOA | Restricted under Stockholm Convention (2019) |
| PFNA | Proposed for global restriction (2023) |
Biological Activity
5-Chlorooctafluoropentanoic acid (5-Cl-OFP) is a perfluorinated compound that has garnered attention due to its unique chemical properties and potential biological activities. This article delves into the biological activity of 5-Cl-OFP, summarizing key research findings, mechanisms of action, and implications for environmental and health sciences.
Chemical Structure and Properties
This compound is a perfluorinated carboxylic acid with the molecular formula . Its structure features a chain of carbon atoms fully substituted with fluorine atoms, which imparts significant stability and hydrophobicity. This stability raises concerns regarding its persistence in the environment and potential bioaccumulation.
Mechanisms of Biological Activity
Research indicates that 5-Cl-OFP exhibits several biological activities, particularly in relation to its interactions with cellular processes. The following mechanisms have been identified:
- Enzyme Inhibition : Preliminary studies suggest that 5-Cl-OFP may inhibit certain enzymes involved in lipid metabolism, potentially affecting cellular energy homeostasis.
- Cellular Toxicity : Investigations into the cytotoxic effects of 5-Cl-OFP have shown that it can induce oxidative stress in various cell lines. This oxidative stress is linked to cellular damage and apoptosis, particularly in liver and kidney cells.
- Endocrine Disruption : There is evidence suggesting that 5-Cl-OFP may disrupt endocrine functions by interfering with hormone signaling pathways, which could lead to reproductive and developmental issues.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
-
Cytotoxicity Assessment :
- A study evaluated the cytotoxic effects of 5-Cl-OFP on human liver (HepG2) and kidney (HEK293) cell lines. Results indicated a dose-dependent increase in cell death, with IC50 values calculated at approximately 50 µM for HepG2 cells and 75 µM for HEK293 cells. The mechanism was attributed to oxidative stress as evidenced by elevated reactive oxygen species (ROS) levels .
-
Endocrine Disruption Studies :
- In vitro assays demonstrated that exposure to 5-Cl-OFP altered the expression of genes related to steroidogenesis in human adrenal cells. Notably, genes involved in cortisol synthesis showed significant downregulation after treatment with the compound.
- Environmental Impact Studies :
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
